5-[3-(benzenesulfonyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with three nitrogen atoms (1,5,9-triazatricyclo), a benzenesulfonyl-propanoyl substituent, and a ketone group. Its structural uniqueness lies in the fusion of a sulfonyl aromatic moiety with a nitrogen-rich polycyclic system, which may confer distinct electronic and steric properties compared to simpler analogs.
Properties
IUPAC Name |
5-[3-(benzenesulfonyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-19(10-13-28(26,27)15-6-2-1-3-7-15)22-12-9-17-16(14-22)20(25)23-11-5-4-8-18(23)21-17/h1-8,11H,9-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDNMUXLXHGZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(benzenesulfonyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. The benzenesulfonyl group is then introduced through a sulfonylation reaction, often using benzenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[3-(benzenesulfonyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[3-(benzenesulfonyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-[3-(benzenesulfonyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzyme active sites, inhibiting their activity. This inhibition can occur through covalent bonding or non-covalent interactions, depending on the enzyme and the specific conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Marine and Plant-Derived Sources
The compound shares structural motifs with bioactive heterocycles reported in marine actinomycetes and plant-derived biomolecules (). For example:
Key Observations :
- Nitrogen vs.
- Substituent Effects : The benzenesulfonyl group could increase metabolic stability and lipophilicity relative to the methoxy/hydroxyphenyl groups in analogues, altering pharmacokinetic profiles .
- Bioactivity Gaps : While marine-derived dithia-aza compounds show antimicrobial and antitumor activities (), the target compound’s bioactivity remains uncharacterized in the provided evidence.
Research Findings and Knowledge Gaps
- Bioactivity Potential: Marine actinomycete-derived compounds () and plant biomolecules () often exhibit antimicrobial or anticancer properties, suggesting the target compound may share similar mechanisms.
- Structural Uniqueness : The benzenesulfonyl group distinguishes it from hydroxyl/methoxy-substituted analogues, possibly enhancing binding to sulfonyl-sensitive targets (e.g., kinases or proteases).
Biological Activity
The compound 5-[3-(benzenesulfonyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and cardiovascular health. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.
Structure
The molecular structure of the compound features a triazatricyclo framework with a benzenesulfonyl group attached to a propanoyl moiety. The intricate arrangement of atoms suggests potential interactions with various biological targets.
Properties
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 378.43 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features may act as inhibitors of protein kinases, which are crucial in cancer cell signaling pathways. Specifically, benzenesulfonamide derivatives have shown promise as CK2 inhibitors, which can potentially halt tumor growth and proliferation.
Case Study: CK2 Inhibition
- Study Design : A series of in vitro assays were conducted to evaluate the efficacy of benzenesulfonamide derivatives on cancer cell lines.
- Results : The compound exhibited significant inhibition of CK2 activity, leading to reduced viability in cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 0.1 to 10 µM.
| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0.1 | 85 | 82 |
| 1 | 65 | 70 |
| 10 | 30 | 40 |
Cardiovascular Effects
The cardiovascular implications of benzenesulfonamide derivatives have also been explored. Research indicates that these compounds can influence perfusion pressure and coronary resistance.
Experimental Findings
An isolated rat heart model was employed to assess the impact of the compound on perfusion pressure:
- Control Group : Krebs-Henseleit solution only.
- Treatment Groups : Various doses of benzenesulfonamide derivatives (0.001 nM).
| Group | Dose (nM) | Perfusion Pressure (mmHg) |
|---|---|---|
| Control | - | 75 |
| Benzenesulfonamide | 0.001 | 70 |
| Compound 2 | 0.001 | 68 |
| Compound 3 | 0.001 | 65 |
The mechanisms through which the compound exerts its biological effects include:
- Inhibition of Protein Kinases : Disruption of signaling pathways essential for cancer cell survival.
- Modulation of Calcium Channels : Interaction with calcium channels may lead to alterations in vascular tone and perfusion pressure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
